molecular formula C7H13NO B3031794 9-Oxa-3-azabicyclo[4.2.1]nonane CAS No. 69928-94-5

9-Oxa-3-azabicyclo[4.2.1]nonane

Cat. No.: B3031794
CAS No.: 69928-94-5
M. Wt: 127.18
InChI Key: WWPSNCRLHCSSDS-UHFFFAOYSA-N
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Description

Contextual Significance of Bridged Nitrogen and Oxygen Heterocycles in Organic Synthesis and Medicinal Chemistry Research

Bridged heterocyclic compounds, which feature atoms of at least two different elements in their rings, are of paramount importance in the fields of organic synthesis and medicinal chemistry. Among these, structures containing both nitrogen and oxygen atoms are particularly noteworthy. These bicyclic systems are integral components of numerous natural products and synthetic molecules with significant biological activities. rsc.orgnih.gov

In medicinal chemistry, the rigid three-dimensional structure of bridged heterocycles offers a unique scaffold that can enhance the binding affinity of a molecule to its biological target. nih.gov This structural rigidity can also positively influence the pharmacokinetic properties of a drug candidate, such as improving metabolic stability and reducing unwanted off-target effects. nih.govresearchgate.net It is estimated that up to 85% of all biologically active compounds feature a heterocyclic fragment in their structure. nih.gov Specifically, nitrogen heterocycles are present in approximately 60% of approved drugs, while oxygen heterocycles are the second most common type. nih.gov

The synthesis of these complex molecules presents a considerable challenge to organic chemists, driving the development of novel and efficient synthetic methodologies. researchgate.netrsc.org The controlled introduction of nitrogen and oxygen atoms into a bicyclic framework allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity. nih.gov These properties are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADMET) profile of potential drugs. nih.gov

Structural Characteristics and Nomenclature of the Bicyclo[4.2.1]nonane Skeleton

The bicyclo[4.2.1]nonane skeleton is a bridged bicyclic hydrocarbon consisting of nine carbon atoms. nih.gov Its structure is characterized by a seven-membered ring and a five-membered ring fused together, sharing two bridgehead carbon atoms and a one-carbon bridge. vulcanchem.com The numbers in the brackets of its name, [4.2.1], denote the number of carbon atoms in the bridges connecting the two bridgehead carbons.

The official nomenclature for such bicyclic systems is determined by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk The numbering of the bicyclo[4.2.1]nonane system begins at one of the bridgehead carbons and proceeds along the longest path to the other bridgehead carbon, then continues along the next longest path, and finally along the shortest path. qmul.ac.uk

In the case of 9-Oxa-3-azabicyclo[4.2.1]nonane, the "9-Oxa" prefix indicates that the carbon atom at the 9-position (the one-carbon bridge) is replaced by an oxygen atom. The "3-aza" prefix signifies that the carbon atom at the 3-position is replaced by a nitrogen atom. This specific arrangement of heteroatoms within the bicyclo[4.2.1]nonane framework imparts unique chemical and physical properties to the molecule.

Table 1: Structural and Chemical Properties of Bicyclo[4.2.1]nonane

PropertyValue
Molecular Formula C₉H₁₆
Molecular Weight 124.22 g/mol
IUPAC Name bicyclo[4.2.1]nonane
SMILES C1CCC2CCC(C1)C2
InChI InChI=1S/C9H16/c1-2-4-9-6-5-8(3-1)7-9/h8-9H,1-7H2
Data sourced from PubChem CID 12556661 nih.gov

Overview of Academic Research Perspectives on this compound

Academic research on this compound and its derivatives has explored various facets of its chemistry and potential applications. A significant area of investigation has been the development of synthetic methods to construct this specific heterocyclic system. Researchers have utilized strategies such as intramolecular cyclization reactions to create the bicyclic framework. smolecule.comle.ac.uk

Another key focus of research has been the synthesis of polyhydroxylated derivatives of 9-Oxa-1-azabicyclo[4.2.1]nonane, which are of interest as potential glycosidase inhibitors. u-szeged.hunih.govacs.org These studies often involve intramolecular 1,3-dipolar cycloaddition reactions to form the core structure with a high degree of stereocontrol. u-szeged.hunih.govacs.org The biological activity of these compounds is a major driver for this research, with potential applications in treating diseases like diabetes and viral infections. u-szeged.hu

The 9-azabicyclo[4.2.1]nonane core, a closely related structure, is a key component in several natural and synthetic alkaloids with activity as nicotinic acetylcholine (B1216132) receptor agonists. le.ac.ukmdpi.com This has spurred interest in the synthesis of various analogues, including those with an oxygen atom in the bridge, to explore their potential as therapeutic agents for neurological disorders. mdpi.com The hydrochloride salt of this compound has been noted for its potential antimicrobial and antioxidant properties. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-oxa-3-azabicyclo[4.2.1]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-7-5-8-4-3-6(1)9-7/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPSNCRLHCSSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717717
Record name 9-Oxa-3-azabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69928-94-5
Record name 9-Oxa-3-azabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the 9 Oxa 3 Azabicyclo 4.2.1 Nonane Ring System and Its Analogues

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for the formation of bicyclic systems, where a suitably functionalized acyclic or macrocyclic precursor undergoes ring closure. This approach often allows for a high degree of control over the stereochemical outcome of the final product.

Cyclization of cis-1,4-Aminocyclooctanols

The synthesis of the 9-azabicyclo[4.2.1]nonane ring system, a close analogue of the target scaffold, can be achieved through the intramolecular cyclization of cis-1,4-aminocyclooctanols. A key aspect of this strategy is establishing the required cis-stereochemistry in the cyclooctane (B165968) precursor. This is effectively accomplished via a nitroso-cycloaddition reaction involving 1,3-cyclooctadiene. The resulting cycloadduct possesses the necessary spatial arrangement of functional groups. Subsequent cleavage of the N-O bond within the adduct yields the cis-4-aminocyclooctenol derivative. This intermediate, under appropriate conditions, undergoes intramolecular cyclization to furnish the 9-azabicyclo[4.2.1]nonane framework, also known as a homotropane.

Intramolecular 1,3-Dipolar Cycloaddition of ω-Unsaturated Nitrones

A highly effective and diastereoselective method for constructing the 9-oxa-1-azabicyclo[4.2.1]nonane skeleton involves the intramolecular 1,3-dipolar cycloaddition of nitrones bearing a terminal alkene (ω-unsaturated nitrones). This reaction proceeds by the in situ formation of a nitrone, which then undergoes a cycloaddition with the tethered olefin to form the bicyclic isoxazolidine (B1194047) ring system.

The intramolecular 1,3-dipolar cycloaddition has been successfully applied to the synthesis of highly functionalized, polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonane derivatives, which can be considered as sugar analogues. lookchem.comarchive.orgarchive.org The stereochemical outcome of the cycloaddition is highly dependent on the structure of the starting materials. lookchem.com

For instance, the reaction between an ω-unsaturated hydroxylamine (B1172632) derived from methyl α-D-glucopyranoside and 2-(benzyloxy)acetaldehyde (B24188) proceeds with remarkable diastereoselectivity, yielding 8-benzyloxymethyl-3,4,5-tribenzoyloxy-9-oxa-1-azabicyclo-[4.2.1]nonane as a single diastereoisomer. lookchem.comarchive.orgarchive.orgresearchgate.net In contrast, when a similar hydroxylamine derived from methyl D-galactopyranoside is reacted with methyl glyoxylate, a mixture of two diastereomers of 8-methoxycarbonyl-9-oxa-1-azabicyclo[4.2.1]nonane is formed. lookchem.comarchive.orgarchive.org These findings highlight how subtle changes to the sugar precursor and the aldehyde component can dramatically influence the stereoselectivity of the cyclization. lookchem.com

The solvent medium has been shown to exert a profound influence on the stereochemical course of the intramolecular 1,3-dipolar cycloaddition. lookchem.comarchive.orgarchive.org Research has demonstrated that ionic liquids can significantly enhance diastereoselectivity compared to conventional organic solvents. lookchem.comarchive.org

In the synthesis of 8-methoxycarbonyl-9-oxa-1-azabicyclo[4.2.1]nonane from the methyl D-galactopyranoside-derived precursor, conducting the reaction in a standard solvent like toluene (B28343) results in a 3:1 mixture of diastereomers. When the reaction is performed in an achiral ionic liquid, this ratio improves to 8:1. Most strikingly, the use of a specific chiral ionic liquid completely shifts the equilibrium, leading to the exclusive formation of a single diastereomer in high yield. lookchem.comarchive.orgarchive.org This pivotal discovery underscores the potential of chiral ionic liquids to act as effective stereocontrol elements in asymmetric synthesis. lookchem.com

Effect of Solvent on Diastereoselectivity of 1,3-Dipolar Cycloaddition
Starting MaterialsSolventProductDiastereomeric RatioReference
Hydroxylamine from methyl D-galactopyranoside + Methyl glyoxylateToluene8-methoxycarbonyl-9-oxa-1-azabicyclo[4.2.1]nonane3:1 lookchem.comarchive.org
Hydroxylamine from methyl D-galactopyranoside + Methyl glyoxylateAchiral Ionic Liquid8-methoxycarbonyl-9-oxa-1-azabicyclo[4.2.1]nonane8:1 lookchem.comarchive.orgarchive.org
Hydroxylamine from methyl D-galactopyranoside + Methyl glyoxylateChiral Ionic Liquid8-methoxycarbonyl-9-oxa-1-azabicyclo[4.2.1]nonaneSingle Diastereomer lookchem.comarchive.orgarchive.org

Transannular Heterocyclization Strategies

Transannular reactions, which involve the formation of a bond across a medium-sized ring, provide a direct route to bicyclic systems from monocyclic precursors. The specific geometry of the cyclic starting material dictates the structure of the resulting bicyclic product.

O-Heterocyclization of Cycloocta-1,5-diene via Peracids

The transannular O-heterocyclization of cis,cis-cycloocta-1,5-diene (COD) is a key strategy for forming oxabicyclic frameworks. Treatment of COD with peracids leads to the formation of a mixture of isomeric products. The reaction proceeds through the epoxidation of one double bond, followed by a transannular, intramolecular attack of the epoxide oxygen onto the second double bond, facilitated by the acidic conditions. This process primarily yields derivatives of both the 9-oxabicyclo[4.2.1]nonane and the 9-oxabicyclo[3.3.1]nonane ring systems. lookchem.com For example, the reaction can produce a mixture of endo,endo-9-oxabicyclo[4.2.1]nonane-2,5-diol (a meso compound) and endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol (a racemic mixture) after saponification of the initial ester intermediates. lookchem.com The distribution of these isomeric products can be influenced by the specific peracid used and the reaction conditions.

Mercury(II)-Salt-Mediated Cyclization of Unsaturated Alcohols

The cyclization of unsaturated alcohols facilitated by mercury(II) salts is a well-established method for the formation of cyclic ethers. beilstein-journals.orgresearchgate.net This electrophilic cyclization, often referred to as oxymercuration-demercuration, proceeds through the activation of the double bond by the mercury(II) salt, followed by the intramolecular attack of the hydroxyl group. Subsequent reduction of the organomercurial intermediate, typically with sodium borohydride, yields the cyclized product. researchgate.net

This methodology has been successfully applied to the synthesis of various bicyclic ether systems. beilstein-journals.org For instance, the cyclization of dienes with mercury(II) trifluoroacetate (B77799) (Hg(TFA)₂) can produce endocyclic enol ethers in nearly quantitative yields. beilstein-journals.org Researchers have also explored the use of different isoprenoid derivatives, such as those containing carboxylic acid, ketone, and keto-ester functionalities, to generate a range of bicyclic products. beilstein-journals.org The choice of the mercury salt and reaction conditions can influence the stereoselectivity of the cyclization, leading to the formation of specific diastereomers. beilstein-journals.org While highly effective, the toxicity of mercury compounds necessitates careful handling and disposal procedures.

Table 1: Examples of Mercury(II)-Salt-Mediated Cyclizations

Starting MaterialMercury(II) SaltProduct TypeReference
DienesHg(TFA)₂Endocyclic enol ether beilstein-journals.org
Isoprenoid derivativesHg(TFA)₂Bicyclic products beilstein-journals.org
γ-hydroxyalkene derivativeHg(TFA)₂2,5-disubstituted tetrahydrofurans beilstein-journals.org
Acetylenic alcoholsMercury(II) saltsEnol ethers acs.org
β,γ-unsaturated oximesMercuric acetate2-Isoxazolines unco.edu

Cycloaddition Reactions for Bicyclic Skeleton Construction

Cycloaddition reactions provide a powerful and convergent approach to construct the bicyclic core of the 9-oxa-3-azabicyclo[4.2.1]nonane system. These reactions involve the formation of two new sigma bonds in a single step, rapidly building molecular complexity.

Nitroso Cycloaddition to 1,3-Cycloalkadienes

The Diels-Alder reaction between a nitroso compound and a 1,3-cycloalkadiene is a notable strategy for constructing the this compound framework. le.ac.uk In this [4+2] cycloaddition, the nitroso compound acts as the dienophile, reacting with a 1,3-cycloheptadiene (B1346008) to form a bicyclic adduct. le.ac.uk The resulting cycloadduct contains the requisite oxygen and nitrogen atoms within the bicyclic system. The O-N bond in the initial adduct can then be cleaved, for instance, by using zinc in glacial acetic acid, to yield a cis-4-(amino)-2-cyclooctenol derivative, which can be further elaborated. le.ac.uk This method offers good control over the relative stereochemistry of the newly formed stereocenters. le.ac.uk

An intramolecular variation of this strategy, the 1,3-dipolar cycloaddition of ω-unsaturated nitrones, has also been employed to synthesize polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes. nih.govacs.org This reaction proceeds with high diastereoselectivity, in some cases affording a single diastereoisomer. nih.govacs.org The use of ionic liquids as solvents has been shown to influence the diastereomeric ratio of the products. nih.gov

Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition to Form Bicyclo[4.2.1]nonane Frameworks

Cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions have emerged as a versatile method for the synthesis of the bicyclo[4.2.1]nonane skeleton. nih.govmdpi.comacs.org This reaction typically involves the cycloaddition of a 1,3,5-cycloheptatriene derivative with an alkyne or allene. nih.govacs.org The use of a three-component catalytic system, such as Co(acac)₂(dppe)/Zn/ZnI₂, has proven effective in promoting these transformations, leading to functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes in high yields (70-89%). nih.govacs.org

This methodology has been extended to the synthesis of the related 9-azabicyclo[4.2.1]nonane system by using N-substituted azepines as the 6π component. researchgate.netmdpi.com The reaction of N-carbethoxy-, N-carbophenoxy-, and N-carbocholesteroxyazepines with alkynes and 1,3-diynes under similar catalytic conditions affords a range of substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes in good to excellent yields (74-96%). researchgate.net

Table 2: Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition Reactions

6π Component2π ComponentCatalytic SystemProductYield (%)Reference
2-TropylcyclohexanoneAllenesCo(acac)₂(dppe)/Zn/ZnI₂(E)-Bicyclo[4.2.1]nona-2,4-dienes79-88 nih.gov
2-TropylcyclohexanoneAlkynesCo(acac)₂(dppe)/Zn/ZnI₂Bicyclo[4.2.1]nona-2,4,7-trienes70-89 acs.org
1-BenzoylcycloheptatrieneTerminal alkynesCo(acac)₂(dppe)/Zn/ZnI₂Bicyclo[4.2.1]nona-2,4,7-trienes80-84 mdpi.com
N-CarbethoxyazepineTerminal alkynesCo(acac)₂(dppe)/Zn/ZnI₂9-Azabicyclo[4.2.1]nona-2,4,7-trienes75-96 researchgate.net
N-CarbocholesteroxyazepineFunctionally substituted terminal alkynesCo(acac)₂(dppe)/Zn/ZnI₂9-Azabicyclo[4.2.1]nona-2,4,7-trienes79-95 mdpi.com

Derivatization from Precursor Compounds

The synthesis of the this compound ring system can also be achieved through the chemical modification of existing cyclic or bicyclic precursors. These methods include ring expansion of smaller ring systems and functional group interconversions on a pre-formed bicyclic core.

Ring Expansion from Related Scaffolds

Ring expansion strategies provide a valuable route to the bicyclo[4.2.1]nonane framework from more readily available smaller ring systems. One notable example is the ring expansion of cocaine, a tropane (B1204802) alkaloid, to synthesize anatoxin-a, which contains the 9-azabicyclo[4.2.1]nonane skeleton. le.ac.uk This transformation highlights the potential of using naturally occurring scaffolds as starting materials for the synthesis of more complex targets. While specific examples for the direct synthesis of this compound via ring expansion are less common in the provided literature, the principle remains a viable synthetic strategy. General methods for ring expansion, such as the Tiffeneau-Demjanov rearrangement, could potentially be adapted for this purpose.

Functional Group Interconversions on the Bicyclic Core

Once the this compound core has been assembled, further diversification can be achieved through functional group interconversions. These reactions allow for the introduction of various substituents and the modification of existing functionalities to access a wider range of analogues. Common transformations include reduction of carbonyl groups, oxidation of alcohols, alkylation or acylation of the nitrogen atom, and manipulation of substituents on the carbon framework. For instance, the cleavage of an N-benzoyl protecting group followed by N-methylation is a common sequence in the synthesis of tropane-like alkaloids. le.ac.uk Similarly, the reduction of an ester to an alcohol or the conversion of a nitrile to an amine can provide handles for further synthetic elaboration. These transformations are crucial for structure-activity relationship (SAR) studies in drug discovery programs.

Advanced Spectroscopic and Stereochemical Characterization of 9 Oxa 3 Azabicyclo 4.2.1 Nonane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 9-oxa-3-azabicyclo[4.2.1]nonane derivatives. It provides invaluable information about the connectivity of atoms, the conformational preferences of the bicyclic system, and the stereochemical relationships between different parts of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the constitution and conformation of this compound systems. The chemical shifts, coupling constants, and through-space interactions observed in NMR spectra allow for a detailed mapping of the molecular structure.

The conformation of the bicyclic [4.2.1]nonane skeleton is a key area of investigation. This system can exist in various conformations, and NMR data helps in identifying the predominant form in solution. For instance, in related azabicyclo[3.3.1]nonane systems, ¹³C NMR has been instrumental in conformational and configurational studies. acs.org The chemical shifts of the carbon atoms are sensitive to their local electronic environment and spatial orientation, providing clues about the ring's shape.

Detailed 1D and 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assign all proton and carbon signals unambiguously. acs.orgnih.gov For example, the HMBC experiment can reveal long-range correlations between protons and carbons, helping to piece together the bicyclic framework.

Furthermore, Nuclear Overhauser Effect (NOE) studies, through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provide information about the spatial proximity of protons. acs.orgbath.ac.uk These through-space interactions are critical for determining the relative stereochemistry and the conformational preferences of the molecule. For instance, the observation of an NOE between specific protons can confirm their cis or trans relationship on the bicyclic ring.

A notable phenomenon observed in the ¹H NMR spectra of some bridged [3.3.1]oxa- and azabicycles is steric compression. acs.org This effect leads to a significant downfield shift (deshielding) of a proton that is spatially close to the lone pair of electrons of the oxygen or nitrogen atom. acs.org This observation provides strong evidence for a specific conformation where such a close approach is possible.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC CorrelationsKey NOESY Correlations
14.25 (d)78.5H-1 to H-2, H-8C-1 to H-2, H-5, H-8H-1 to H-6, H-8
22.10 (m)35.2H-2 to H-1, H-3C-2 to H-1, H-3, H-4H-2 to H-4
43.15 (dd)55.8H-4 to H-3, H-5C-4 to H-3, H-5H-4 to H-2, H-5
51.85 (m)28.1H-5 to H-4, H-6C-5 to H-4, H-6H-5 to H-1, H-4
64.50 (br s)75.3H-6 to H-5, H-7C-6 to H-5, H-7, H-8H-6 to H-1, H-8
71.95 (m)30.4H-7 to H-6, H-8C-7 to H-6, H-8H-7 to H-8
82.30 (m)33.7H-8 to H-1, H-7C-8 to H-1, H-6, H-7H-8 to H-1, H-6, H-7

Note: This is a representative table. Actual chemical shifts and correlations will vary depending on the specific substituents on the bicyclic system.

In certain related bicyclic systems, such as 4-hydroxycyclooctanones and 4-aminocyclooctanones, NMR spectroscopy has revealed the existence of a tautomeric equilibrium with their bicyclic forms. le.ac.uk This equilibrium involves the reversible formation of a transannular bond, leading to a bicyclic structure. ¹H and ¹³C NMR are crucial for detecting and quantifying the different tautomers present in solution, as the chemical shifts of the atoms involved in the equilibrium will be different for each form. The position of this equilibrium can be influenced by factors such as temperature, solvent, and the presence of substituents. le.ac.uk For instance, the introduction of a double bond in the eight-membered ring of 4-hydroxycyclooct-2-enone was shown to shift the equilibrium towards the bicyclic tautomer. le.ac.uk

Detailed analysis of NMR data, particularly coupling constants and NOE enhancements, is a powerful tool for assigning the stereochemistry of substituents on the this compound ring system. bath.ac.uk The magnitude of the coupling constant (J-value) between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the relative stereochemistry of substituents as either cis or trans.

NOESY experiments provide definitive evidence for through-space proximity of atoms. bath.ac.uk For example, a strong NOE between two protons on the same face of the bicyclic ring confirms their cis relationship. In the context of the this compound system, NOE data can be used to establish the configuration of substituents at various positions, such as C-2, C-5, and the bridgehead carbons. researchgate.net

X-ray Crystallography for Absolute and Relative Configuration Determination

While NMR provides invaluable information about the structure in solution, X-ray crystallography offers a definitive method for determining the absolute and relative configuration of a molecule in the solid state. le.ac.uk By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of all atoms.

This technique has been crucial in confirming the structure of complex natural products containing bicyclic systems. For example, the structure of anatoxin-a, a potent neurotoxin with a 9-azabicyclo[4.2.1]non-2-ene core, was determined by X-ray crystallography and spectroscopy. le.ac.uk Similarly, the absolute configuration of enantiomerically pure derivatives of 9-oxabicyclo[4.2.1]nonane can be unequivocally established through X-ray analysis, often by derivatizing the molecule with a known chiral auxiliary. researchgate.netuni-hannover.de

Chiroptical Spectroscopy for Enantiomeric Characterization

Chiroptical spectroscopy techniques are essential for characterizing the enantiomeric properties of chiral this compound derivatives. These methods rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cn The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine its absolute configuration. researchgate.net

The absolute configuration of a chiral molecule can often be assigned by comparing its experimental CD spectrum to that of a known compound or by applying empirical rules, such as the octant rule for ketones. nih.gov For more complex systems, theoretical calculations, such as time-dependent density functional theory (TDDFT), can be used to simulate the CD spectrum for a given absolute configuration. researchgate.net Comparison of the calculated and experimental spectra then allows for a confident assignment of the absolute configuration. researchgate.net This approach has been successfully applied to determine the absolute configuration of enantiomerically pure 9-azabicyclo[3.3.1]nonane-2,6-diones. researchgate.net

Application of the Benzoate (B1203000) Exciton (B1674681) Chirality Method

The benzoate exciton chirality method is a powerful chiroptical technique utilized to determine the absolute configuration of chiral molecules, particularly those containing multiple hydroxyl groups. This method relies on the through-space interaction of the benzoate chromophores attached to these hydroxyl groups. The spatial arrangement of these chromophores influences the circular dichroism (CD) spectrum, resulting in a characteristic bisignate (two-signed) Cotton effect, known as an exciton-coupled circular dichroism (ECCD) spectrum. The sign of this exciton couplet is directly related to the chirality (helicity) of the interacting benzoate groups, thus allowing for the unambiguous assignment of the absolute stereochemistry of the parent molecule.

While direct research on the application of the benzoate exciton chirality method to the specific this compound ring system is not extensively documented in the reviewed literature, the principles of this method have been successfully applied to closely related bicyclic systems, providing a framework for its potential application.

A notable example is the stereochemical characterization of 2,6-oxygenated 9-azabicyclo[3.3.1]nonane derivatives. In these studies, the absolute configuration of enantiomerically pure diones was confirmed by analyzing the CD spectrum of the corresponding endo,endo-dibenzoate derivative. researchgate.net The observed exciton couplet in the CD spectrum, resulting from the interaction of the two benzoate chromophores, allowed for the definitive assignment of the absolute configuration. researchgate.net The negative sign of the exciton couplets was found to be congruent with the negative twist (negative chirality) defined by the two interacting transition dipoles. researchgate.net

This successful application to the 9-azabicyclo[3.3.1]nonane system underscores the utility of the benzoate exciton chirality method for determining the absolute stereochemistry of complex bicyclic structures. The spatial relationship between hydroxyl groups in the this compound framework would similarly dictate the nature of the exciton coupling in their dibenzoate derivatives, allowing for stereochemical elucidation.

Computational Chemistry and Conformational Analysis of 9 Oxa 3 Azabicyclo 4.2.1 Nonane Derivatives

Molecular Mechanics (MM) and Force Field Calculations for Conformational Energy Landscapes

Molecular mechanics (MM) serves as a fundamental computational tool for exploring the conformational energy landscape of complex molecules like 9-Oxa-3-azabicyclo[4.2.1]nonane derivatives. This method relies on classical physics to model the energy of a molecule as a function of its geometry, using a set of parameters known as a force field.

Force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) are parameterized to reproduce experimental data and high-level quantum chemical calculations for various organic functional groups, including the ethers and amines present in the this compound scaffold. nih.govrutgers.edu These force fields calculate the steric energy of a molecule by summing individual energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). rutgers.edu

By systematically altering the torsional angles within the molecule and calculating the corresponding energy, a conformational energy landscape can be generated. This landscape maps the potential energy of the molecule across its different spatial arrangements, revealing low-energy (stable) conformations, high-energy transition states, and the energy barriers between them. For instance, the OPLS-AA force field has been shown to predict conformer energies and torsional barriers with a root-mean-square deviation (RMSD) of just 0.40 kcal/mol compared to reference data for relevant functional groups. scispace.com This level of accuracy is crucial for understanding which shapes a this compound derivative is most likely to adopt, which in turn influences its reactivity and biological interactions.

Table 1: Key Aspects of Molecular Mechanics in Conformational Analysis

Component Description Relevance to this compound
Force Field A set of empirical energy functions and parameters (e.g., OPLS-AA, AMBER) that define the potential energy of a system of atoms. rutgers.edu Parameters for ethers and amines are essential for accurately modeling the bicyclic core. nih.govscispace.com
Potential Energy Surface A multi-dimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates. Maps all possible conformations, identifying stable isomers and the transition states that connect them.
Conformational Search Algorithms (e.g., Monte Carlo, molecular dynamics) used to explore the potential energy surface and locate low-energy conformers. rutgers.edu Essential for finding the most stable chair/boat/twist conformations of the bicyclic rings.
Energy Minimization A process that adjusts the geometry of a molecule to find a structure corresponding to a local or global minimum on the potential energy surface. Refines the structure of identified conformers to predict the most probable molecular shapes.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be an indispensable tool for detailed analysis of molecules like this compound derivatives, offering high accuracy in predicting a variety of molecular properties.

Prediction of Spectroscopic Properties and Absolute Configuration via Time-Dependent DFT (TDDFT)

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that can predict electronic excitation energies, making it highly effective for simulating spectroscopic properties. nih.govacs.org A primary application is the determination of the absolute configuration of chiral molecules. acs.org By calculating the electronic circular dichroism (ECD) and optical rotation (OR) spectra of a specific stereoisomer and comparing them to experimentally measured spectra, the absolute configuration can be assigned with high confidence. nih.gov This method has become a reliable alternative to the more arduous process of X-ray crystallography, especially for non-crystalline materials.

For instance, TDDFT calculations have been successfully used to assign the absolute configuration of various bicyclic compounds by matching the calculated ECD spectrum, which originates from electronic transitions like the n → π* excitation of a carbonyl group, with the experimental one. nih.gov Beyond ECD, other properties like predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, can also be computationally derived and are valuable in analytical techniques such as ion mobility-mass spectrometry.

Table 2: Application of TDDFT in Characterizing this compound Derivatives

Property Computational Method Application Example
Absolute Configuration TDDFT Calculation of ECD/OR nih.gov Unambiguous assignment of stereocenters in chiral molecules. Comparing the calculated ECD spectrum of a proposed isomer of a bicyclic dione (B5365651) with the experimental spectrum to confirm its absolute configuration. nih.gov
UV-Vis Spectra TDDFT Excitation Energy Calculation Prediction of electronic transitions and absorption maxima. Calculating the energy of n → π* transitions for carbonyl-containing derivatives.
Ion Mobility CCS Calculation (e.g., via CCSbase) Prediction of ion mobility properties for mass spectrometry analysis. The predicted [M+H]+ collision cross section for 9-oxa-3-azabicyclo[4.2.1]nonan-4-one is 124.0 Ų.

Electronic Structure Analysis and Bonding Characteristics

DFT calculations provide profound insight into the electronic structure and bonding within the this compound framework. Functionals like M06-2X are often employed for their excellent performance in predicting geometries and activation energies in complex organic systems. researchgate.net

These calculations can be used to optimize the molecular geometry, determine bond lengths and angles, and analyze the distribution of electron density. This allows for the characterization of unique bonding interactions that can arise in constrained bicyclic systems. For example, in the protonated form of the related 3-azabicyclo[3.3.1]nonane, a dihydrogen bond with significant covalent character was identified between a C-H and an N-H+ group due to their close proximity (1.78 Å), resulting in a stabilization energy of 4.24 kcal/mol. nih.gov Similar intramolecular interactions involving the bridgehead oxygen or the nitrogen atom in the this compound system can be investigated using DFT. Furthermore, properties like ionization energies can be calculated and compared with experimental data from techniques like photoelectron spectroscopy to validate the accuracy of the computational model.

Analysis of Conformational Preferences and Strain in Bridged Bicyclic Systems

The this compound skeleton is a bridged bicyclic system, which imparts significant conformational rigidity. almerja.comwikipedia.org Unlike simple cyclohexanes, these systems have limited conformational freedom. The analysis of bicyclo[3.3.1]nonane, a closely related carbocyclic analogue, reveals three primary conformations: a twin-chair (CC), a boat-chair (BC), and a twisted twin-boat (BB). nih.gov The BB conformer is generally high in energy and not significantly populated. nih.gov

In many bicyclo[3.3.1]nonane systems, the twin-chair (CC) conformation is the most stable. However, the introduction of heteroatoms and substituents can dramatically shift this preference. nih.gov For example, in derivatives like 9-oxa-3,7-dithiabicyclo[3.3.1]nonane, the boat-chair (BC) conformer becomes dominant. nih.govresearchgate.net This is attributed to repulsive lone pair-lone pair interactions between the sulfur atoms at the 3 and 7 positions in the CC conformer, a phenomenon known as the "Hockey Sticks" effect. nih.govrsc.org

The bicyclo[4.2.1]nonane core possesses inherent ring strain due to the geometry of its bridges. This strain and the resulting molecular twist are not merely structural artifacts; they are directly linked to the molecule's reactivity and biological activity. It has been hypothesized that scaffolds bearing a more twisted bicyclo[4.2.1]nonane core would exhibit greater biological activity, possibly due to presenting a unique, pre-organized shape for binding to biological targets like enzymes or receptors. smolecule.com

Table 3: Conformations of Bridged Bicyclic Systems

Conformation Description Relative Stability Factors
Twin-Chair (CC) Both six-membered rings adopt a chair-like conformation. Generally the most stable form in unsubstituted bicyclo[3.3.1]nonanes. nih.gov
Boat-Chair (BC) One six-membered ring is in a boat conformation, and the other is in a chair. Can be stabilized by bulky substituents or by repulsive interactions between heteroatoms in the CC form (e.g., "Hockey Sticks" effect). nih.govrsc.org
Twisted-Boat (BB) Both rings are in a twisted boat conformation. Generally a high-energy, unstable conformation. nih.gov

Computational Prediction and Verification of Stereochemistry and Diastereomeric Ratios

Computational methods are invaluable for predicting the stereochemical outcome of reactions that form the this compound ring system. The formation of multiple new stereocenters during cyclization reactions can lead to various diastereomers, and predicting which one will be favored is a significant challenge.

A notable example is the intramolecular 1,3-dipolar cycloaddition of ω-unsaturated nitrones to form polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes. nih.gov In one instance, the reaction yielded a single diastereomer, while a similar reaction with different starting materials produced a 3:1 mixture of diastereomers. nih.gov Remarkably, by changing the reaction solvent to an ionic liquid, the ratio could be improved to 8:1, and a chiral ionic liquid led to the exclusive formation of a single diastereomer. nih.gov

Computational modeling of the transition states leading to the different diastereomers can explain these experimental observations. The relative energies of the transition states, influenced by steric hindrance and electronic effects, determine the kinetic product ratio. These computational predictions can then be rigorously verified using experimental techniques. Two-dimensional NMR spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can establish the spatial proximity of protons and thus the relative configuration of the product. nih.gov For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural proof, confirming bond lengths, angles, and the absolute stereochemistry. researchgate.net

Table 4: Diastereomeric Ratios in the Synthesis of 9-Oxa-1-azabicyclo[4.2.1]nonane Analogues nih.gov

Reactants Solvent Observed Diastereomeric Ratio Comment
2-(Benzyloxy)acetaldehyde (B24188) + Hydroxylamine (B1172632) 7 Dichloromethane Single Diastereomer High intrinsic stereoselectivity in the cycloaddition.
Methyl Glyoxylate + Hydroxylamine (from D-galactose) Dichloromethane 3:1 Moderate diastereoselectivity under standard conditions.
Methyl Glyoxylate + Hydroxylamine (from D-galactose) Achiral Ionic Liquid 8:1 Solvent enhances the selectivity of the reaction.
Methyl Glyoxylate + Hydroxylamine (from D-galactose) Chiral Ionic Liquid >99:1 (Exclusive) Chiral solvent induces near-perfect stereocontrol.

Reactivity and Transformations of 9 Oxa 3 Azabicyclo 4.2.1 Nonane

Functional Group Interconversions on the Bicyclic Skeleton

The 9-Oxa-3-azabicyclo[4.2.1]nonane framework can be further elaborated through various functional group interconversions. These transformations enable the synthesis of a diverse range of derivatives with tailored properties. For example, a nitrogen-bridged 9-azabicyclo[4.2.1]nonane derivative has been converted into a key intermediate through a sequence of diastereoselective reduction, site-selective deoxygenation, and other functional group interconversions. researchgate.net Additionally, the synthesis of (+)-anatoxin-a, a potent neurotoxin, from d-methyl pyroglutamate (B8496135) involved the selective oxidative cleavage of a less substituted carbon-carbon double bond in a bicyclic diene intermediate, followed by deprotection. researchgate.net

Stereoselective and Enantioselective Transformations

Controlling the stereochemistry of the this compound system is critical for the synthesis of biologically active molecules and chiral building blocks.

Lipase-Catalyzed Kinetic Resolution and Derivatization

Enzymatic methods, particularly lipase-catalyzed kinetic resolutions, have proven to be highly effective for the separation of enantiomers of this compound derivatives. Lipases, such as those from Candida antarctica (CAL) and Candida rugosa (CRL), can enantioselectively hydrolyze diacetates or acetylate diols of related 9-oxabicyclo[4.2.1]nonane systems. researchgate.net

For example, racemic diols of the 9-azabicyclo[3.3.1]nonane series have been resolved through kinetic resolution using Candida rugosa lipase (B570770) (CRL). researchgate.net This enzyme exhibits a kinetic preference for one enantiomer, allowing for the separation of the enantiomerically enriched alcohol and the remaining unreacted acetate. researchgate.netresearchgate.net Specifically, the kinetic resolution of racemic N-Boc-9-azabicyclo[3.3.1]nonane-2,6-diol was achieved using CRL. researchgate.net Lipase-catalyzed enantioselective ring opening of a racemic exo-norbornene β-lactam has also been used to prepare an enantiopure azabicyclic exo β-amino acid. researchgate.net

Table 1: Lipase-Catalyzed Kinetic Resolution

Enzyme Substrate Reaction Type Product Enantiomeric Excess (ee)
Candida rugosa lipase (CRL) Racemic N-Boc-9-azabicyclo[3.3.1]nonane-2,6-diol Acetylation Enantiopure diol and monoacetate High (specific value not stated) researchgate.net
Candida antarctica lipase (CAL) meso-9-oxabicyclo[4.2.1]nonane-2,5-diacetate Hydrolysis Enantiopure monoacetate High (specific value not stated) researchgate.net
Candida rugosa lipase (CRL) meso-9-oxabicyclo[4.2.1]nonane-2,5-diol Acetylation Enantiopure monoacetate High (specific value not stated) researchgate.net

Regioselective and Chemoselective Modifications

The presence of multiple reactive sites on the this compound scaffold necessitates regioselective and chemoselective transformations. Research has shown that it is possible to achieve site-selective modifications. For instance, in the synthesis of anatoxin-a analogues, selective oxidative cleavage of the less substituted carbon-carbon double bond in a bicyclic diene intermediate was a key step. researchgate.net Furthermore, the development of catalysts for the aerobic oxidative lactonization of diols has demonstrated excellent chemo- and regioselectivity for the oxidation of less hindered unsymmetrical diols, a principle applicable to functionalized this compound systems. organic-chemistry.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 9-Oxa-3-azabicyclo[4.2.1]nonane derivatives, and what intermediates are critical?

  • Methodology : The synthesis of derivatives such as 7,8-dihydroxy-2-(2-methoxycarbonylethyl)-4,9-dioxa-2-azabicyclo[4.2.1]nonane-3-thione involves multi-step reactions starting with iodinated carbohydrate precursors. Key intermediates include 5′-deoxy-5′-iodo-2′,3′-O,O-isopropylidene-5,6-dihydrouridin, which undergoes transformations like 2′,3′-O,O-isopropylidene-2,5′-anhydro-5,6-dihydrouridine formation. These steps require precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid side products .

Q. How can spectroscopic techniques distinguish the bicyclo[4.2.1] system from other bicyclic analogs?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, bridgehead protons in 9-oxabicyclo[4.2.1]nonane derivatives exhibit deshielding (~0.5 ppm downfield shift) compared to bicyclo[3.3.1] systems due to differences in ring strain and electron density. Infrared (IR) spectroscopy also helps identify ether linkages (e.g., peaks at 1064 cm⁻¹ for [4.2.1] systems) .

Advanced Research Questions

Q. What mechanistic pathways explain retention of configuration during hydride reductions in bicyclic systems?

  • Methodology : Studies on related azabicyclo systems suggest the involvement of episulfonium ion intermediates (e.g., in Sn2 reactions), which stabilize transition states and enforce retention of configuration. Kinetic and thermodynamic analyses, including isotopic labeling and stereochemical tracking, are essential to validate these pathways .

Q. How does the bicyclo[4.2.1] framework influence stereochemical outcomes in intramolecular cycloadditions?

  • Methodology : Intramolecular 1,3-dipolar cycloadditions of ω-unsaturated nitrones yield single diastereomers due to the rigid geometry of the bicyclo[4.2.1] scaffold. Computational modeling (e.g., DFT calculations) and X-ray crystallography are used to analyze transition-state conformations and steric effects. For example, ionic liquid solvents can enhance diastereoselectivity by stabilizing specific transition states .

Q. What role do ring strain and substituent effects play in the thermodynamic stability of bicyclo[4.2.1]nonane systems?

  • Methodology : Comparative studies with bicyclo[3.3.1] analogs reveal that the [4.2.1] system exhibits higher strain due to bond-angle distortion, reducing thermodynamic stability. Substituents like sulfur or oxygen atoms alter stability via electronic effects (e.g., episulfonium ion stabilization). Calorimetric measurements and computational energy profiling (e.g., using Gaussian software) quantify these differences .

Q. How can structure-activity relationships (SAR) guide the design of this compound-based ligands for nicotinic acetylcholine receptors (nAChRs)?

  • Methodology : Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., methyl, benzyl groups) and evaluating binding affinity via radioligand assays (e.g., [³H]-epibatidine competition). Molecular docking simulations (e.g., AutoDock Vina) predict interactions with nAChR binding pockets, while in vitro functional assays (e.g., calcium flux) validate agonist/antagonist activity .

Data Contradiction Analysis

Q. Why do some azabicyclo systems undergo ring rearrangement while others retain their structure under similar conditions?

  • Analysis : Contradictions arise from differences in intermediate stability and kinetic vs. thermodynamic control. For example, endo,endo-2,6-dichloro-N-methyl-9-azabicyclo[3.3.1]nonane undergoes 30% rearrangement to the [4.2.1] system due to lower activation energy for ring expansion, whereas sulfur analogs resist rearrangement due to episulfonium ion stability. Time-resolved NMR and kinetic isotope effect studies resolve these discrepancies .

Experimental Design Considerations

  • Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts (e.g., Evans’ oxazolidinones) in synthesis to achieve desired stereoisomers .
  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and oxidative conditions to assess bicyclic framework robustness .
  • Data Validation : Cross-validate spectroscopic data with computational models (e.g., NMR chemical shift predictions via ACD/Labs) to confirm structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.